N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Bioequivalence
A study conducted by Annunziato and di Renzo (1993) examined the pharmacokinetics of a related compound, highlighting its novel anti-inflammatory properties and assessing the bioequivalence of tablet and capsule formulations. This research contributes to understanding the absorption and metabolism processes in healthy human subjects, providing a foundation for further investigation into similar compounds (Annunziato & di Renzo, 1993).
Hemodynamic Effects
Another study by Nebel, Sabin, and Surawitzki (1981) focused on the hemodynamic effects of AR-L 115 BS, a compound structurally related to the one . The research demonstrated its potential in improving cardiac output and reducing preload in patients with acute myocardial infarction, offering insights into the vascular effects of similar compounds (Nebel, Sabin, & Surawitzki, 1981).
Metabolism and Excretion
The study of [14C]Mirabegron by Takusagawa et al. (2012) provides an example of how compounds are metabolized and excreted in humans. Although mirabegron differs in function and target, the methodology and findings offer valuable parallels for understanding the metabolism of complex organic molecules, including N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide (Takusagawa et al., 2012).
Anti-inflammatory and Antinociceptive Properties
Rouleau et al. (1997) investigated BP 2-94, a prodrug designed to release a histamine H3 receptor agonist, which shares some pharmacokinetic properties with the compound of interest. The study's findings on anti-inflammatory and antinociceptive effects in rodents provide a framework for exploring the therapeutic potential of similar compounds in treating conditions such as asthma, migraine, and inflammatory diseases (Rouleau et al., 1997).
Imaging Applications in Cancer Research
The development of 18F-EF5 for imaging hypoxia in squamous cell carcinoma of the head and neck by Komar et al. (2008) illustrates the potential for compounds like N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide in diagnostic imaging. Their research on detecting hypoxic regions within tumors could guide the application of similar compounds in imaging technologies (Komar et al., 2008).
Wirkmechanismus
The anticancer activity of this compound is believed to be due to its ability to regulate microtubules . In vitro cytotoxicity assays have shown that this compound induces cell cycle G2/M-phase arrest in cancer cells . It also increases the expression of caspase-3 and PARP levels, indicative of apoptotic cell death .
Zukünftige Richtungen
The anticancer properties of this compound make it a promising candidate for further investigation as a potential anticancer drug . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting in vivo studies to assess its efficacy and safety .
Eigenschaften
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-4-2-11(3-5-13)8-14(19)16-9-12-10-18-6-7-21-15(18)17-12/h2-7,10H,8-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXFSKFYVSZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.